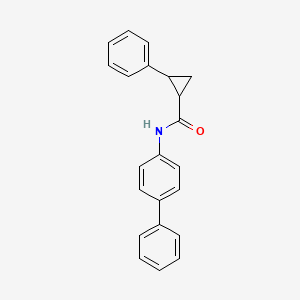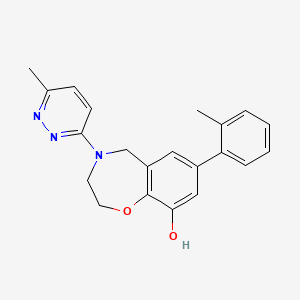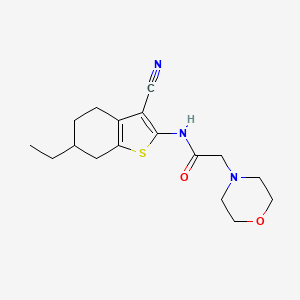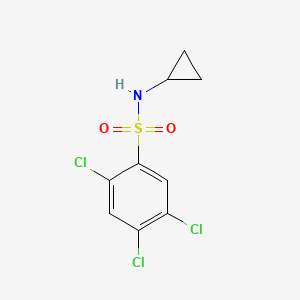
N-4-biphenylyl-2-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-4-biphenylyl-2-phenylcyclopropanecarboxamide, also known as BPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC is a cyclopropane derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs, BPPC exhibits potent anti-inflammatory and analgesic effects without causing adverse side effects commonly associated with NSAIDs.
Wirkmechanismus
The exact mechanism of action of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is not fully understood. However, it is believed that N-4-biphenylyl-2-phenylcyclopropanecarboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-4-biphenylyl-2-phenylcyclopropanecarboxamide is also believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
N-4-biphenylyl-2-phenylcyclopropanecarboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. N-4-biphenylyl-2-phenylcyclopropanecarboxamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, N-4-biphenylyl-2-phenylcyclopropanecarboxamide has been shown to exhibit anticancer effects by inhibiting the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is its potent anti-inflammatory and analgesic effects without causing adverse side effects commonly associated with NSAIDs. N-4-biphenylyl-2-phenylcyclopropanecarboxamide has also been shown to exhibit neuroprotective and anticancer effects, which make it a promising candidate for further research. However, one of the limitations of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the synthesis of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is a multistep process that requires specialized equipment and expertise, which can be a limitation for some research laboratories.
Zukünftige Richtungen
There are several future directions for research on N-4-biphenylyl-2-phenylcyclopropanecarboxamide. One of the potential applications of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is in the treatment of inflammatory and pain-related disorders such as rheumatoid arthritis and osteoarthritis. Further research is needed to determine the optimal dosage and administration of N-4-biphenylyl-2-phenylcyclopropanecarboxamide for these conditions. Another potential application of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the mechanism of action of N-4-biphenylyl-2-phenylcyclopropanecarboxamide in these conditions and to determine the optimal dosage and administration of N-4-biphenylyl-2-phenylcyclopropanecarboxamide. Additionally, further research is needed to explore the anticancer effects of N-4-biphenylyl-2-phenylcyclopropanecarboxamide and to determine its potential as a cancer therapeutic agent.
Synthesemethoden
The synthesis of N-4-biphenylyl-2-phenylcyclopropanecarboxamide involves a multistep process that starts with the preparation of 2-benzylidene-1,3-cyclohexanedione. This intermediate is then reacted with benzeneboronic acid in the presence of a palladium catalyst to yield 1,1'-biphenyl-4-carboxaldehyde. The final step involves the reaction of 1,1'-biphenyl-4-carboxaldehyde with phenylmagnesium bromide to yield N-4-biphenylyl-2-phenylcyclopropanecarboxamide. The overall yield of the synthesis is about 20%.
Wissenschaftliche Forschungsanwendungen
N-4-biphenylyl-2-phenylcyclopropanecarboxamide has shown promising results in various preclinical studies for its potential therapeutic applications. N-4-biphenylyl-2-phenylcyclopropanecarboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-4-biphenylyl-2-phenylcyclopropanecarboxamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, N-4-biphenylyl-2-phenylcyclopropanecarboxamide has been shown to exhibit anticancer effects by inhibiting the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-phenyl-N-(4-phenylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-22(21-15-20(21)18-9-5-2-6-10-18)23-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14,20-21H,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAACUCNCZDUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopropanecarboxamide, N-(4-biphenyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5404422.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5404430.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5404431.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5404437.png)
![4-methyl-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-1H-imidazole-5-carboxamide](/img/structure/B5404446.png)
![(3S*,4R*)-1-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5404452.png)

![2,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5404479.png)
![2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5404491.png)

![2-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5404504.png)
![5-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5404510.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)